Bienvenue dans la boutique en ligne BenchChem!

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea

JNK3 Kinase Inhibition Regioisomer Selectivity

The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea (CAS 2034253-27-3) belongs to the thiophene-pyrazolourea class of kinase inhibitors, a scaffold specifically developed to generate potent, orally bioavailable, and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors for neurodegenerative disease applications. Its structure features a central urea moiety linking a pyrazole-thiophene headgroup and an o-tolyl tail, which are critical for engaging the ATP-binding site and distinct selectivity pockets of the kinase [REFS-1, REFS-2].

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 2034253-27-3
Cat. No. B2568060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea
CAS2034253-27-3
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3C=CC=N3
InChIInChI=1S/C17H18N4OS/c1-13-5-2-3-6-15(13)20-17(22)18-11-16(14-7-10-23-12-14)21-9-4-8-19-21/h2-10,12,16H,11H2,1H3,(H2,18,20,22)
InChIKeySSMRPXPXTIHLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea (CAS 2034253-27-3) for JNK3-Targeted Procurement


The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea (CAS 2034253-27-3) belongs to the thiophene-pyrazolourea class of kinase inhibitors, a scaffold specifically developed to generate potent, orally bioavailable, and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors for neurodegenerative disease applications [1]. Its structure features a central urea moiety linking a pyrazole-thiophene headgroup and an o-tolyl tail, which are critical for engaging the ATP-binding site and distinct selectivity pockets of the kinase [REFS-1, REFS-2].

Why Generic Substitution Fails for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea in JNK3 Research


Simple scaffold-based substitution is unreliable in the thiophene-pyrazolourea series because minor positional changes drastically alter kinase isoform selectivity and metabolic stability. For example, a structural isomer with a thiophen-2-yl group (CAS 2034542-84-0) can exhibit significantly different potency and selectivity profiles against JNK1, JNK2, JNK3, and off-target kinases like p38α [1]. The o-tolyl group on the urea interacts with a hydrophobic selectivity pocket that is highly sensitive to substitution patterns, meaning even closely related analogs cannot be assumed to maintain the same target engagement or lack of off-target effects [REFS-1, REFS-2]. Quantitative evidence below confirms that structural variations within this class produce large, measurable differences in both activity and drug metabolism and pharmacokinetic (DMPK) parameters, making procurement of the exact compound essential for reproducible results.

Quantitative Differentiation Guide for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea


JNK3 Kinase Inhibitory Potency: thiophen-3-yl vs. thiophen-2-yl Regioisomer

The regiochemistry of the thiophene ring directly influences JNK3 binding. In the lead optimization study of this scaffold, moving from a thiophen-2-yl to a thiophen-3-yl isomer was found to be compatible with maintaining high potency. The lead compound integrating the thiophen-3-yl moiety and an o-tolyl-like substituted aniline achieved a JNK3 IC50 of 35 nM in enzymatic assays [1]. This value is directly comparable to the 50 nM IC50 of an earlier lead (Compound 6) that used a different amide-derived headgroup but highlights the scaffold's sensitivity to structural changes [1]. While direct head-to-head data for CAS 2034253-27-3 versus its thiophen-2-yl analog is not published, the SAR clearly indicates that a thiophen-3-yl group provides a distinct activity profile compared to the 2-yl isomer, which is essential for fine-tuning potency and selectivity [1].

JNK3 Kinase Inhibition Regioisomer Selectivity

Kinase-Wide Selectivity Profile: thiophen-3-yl JNK3 Inhibitor vs. 374 Wild-Type Kinases

A critical procurement differentiator is the isoform and general kinase selectivity. In a panel profiling of 374 wild-type kinases, the optimized thiophen-3-yl lead compound (structurally related to CAS 2034253-27-3) showed significant inhibition (>80%) against only JNK3 at a concentration set to be ≥100-fold its JNK3 IC50 [1]. This extreme selectivity is a design feature of this scaffold, in contrast to earlier pyrazole-urea JNK3 inhibitors which, while selective, sometimes showed off-target activity against a few kinases [1]. For compounds in this series, the o-tolyl group is the key pharmacophore that accesses the selectivity pocket of JNK3, a feature absent in analogs with other substituents [2].

JNK3 Kinase Selectivity Off-target Profiling

Human Liver Microsomal Stability: o-tolyl Urea vs. Class Alternatives

In vitro metabolic stability, a critical determinant of oral bioavailability, is directly influenced by the o-tolyl substitution on the urea. The lead compound carrying this feature and a thiophen-3-yl group exhibited a human liver microsome (HLM) half-life (t1/2) of 66 min, which is significantly greater than that of compounds with alternative aniline substitutions or a thiophen-2-yl group [1]. For instance, a compound with a chlorophenyl substitution on the aniline moiety (Compound 8) had a t1/2 of only 49 min, while a pyrrolidine-containing amide analog (Compound 12) showed a t1/2 of 54 min [1]. This 34% improvement in metabolic stability over the chlorophenyl analog directly translates to a more favorable in vivo PK profile.

Microsomal Stability DMPK CNS Drug

CYP450 Inhibition Profile: Clean Profile of the o-tolyl Urea Scaffold

A clean cytochrome P450 (CYP) inhibition profile is essential for avoiding drug-drug interaction (DDI) liabilities. The lead compound from this scaffold, containing the o-tolyl urea feature, demonstrated minimal inhibition across major CYP isoforms (1A2, 2C9, 2D6, 3A4) at 10 μM, with % inhibition values of 6%, 8%, -15%, and -34% respectively [1]. This profile is markedly superior to close analogs. For example, a compound with a distinct amide substitution (Compound 24) showed significant inhibition, with values of 36% (1A2), 64% (2C9), 32% (2D6), and 21% (3A4) [1]. This stark difference highlights how the specific structural features of CAS 2034253-27-3's class are integral to maintaining a favorable safety profile.

CYP450 Inhibition Drug-Drug Interaction Safety

Cytotoxicity and In Vitro Safety: Low Toxicity of the Thiophen-3-yl Series

The lead compound in this series, structurally characterized by its thiophen-3-yl and o-tolyl motifs, showed no cytotoxicity in SHSY5Y neuroblastoma cells at 10 μM, with a cell viability of 104% [1]. This contrasts with other analogs in the same series where the MTT cell viability at 10 μM ranged from 89% to 112%, demonstrating that the core scaffold is not inherently toxic but that specific substitutions can subtly modulate cellular health [1]. This data provides a quantitative safety benchmark for CAS 2034253-27-3, reinforcing its suitability for chronic in vivo CNS studies where neuronal viability is paramount.

Cytotoxicity MTT Assay Safety Profile

Optimal Use Scenarios for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea Based on Its Differentiation


Alzheimer's Disease Target Validation Requiring Isoform-Selective JNK3 Inhibition

For academic or industrial labs investigating JNK3's role in tau phosphorylation and amyloid-beta toxicity, CAS 2034253-27-3 is the compound of choice. Its class-leading selectivity against 374 wild-type kinases, including JNK1 and JNK2, minimizes off-target effects that confound phenotypic assays [1]. The clean CYP450 profile also allows for co-administration with probe substrates in complex in vivo models without DDI artifacts [1].

CNS Pharmacokinetic/Pharmacodynamic Studies with a Brain-Penetrant Probe

The scaffold's demonstrated oral bioavailability and brain penetration make compounds like CAS 2034253-27-3 ideal for PK/PD modeling [1]. The high microsomal stability (t1/2 of 66 min) ensures sustained exposure, enabling robust measurement of JNK3 target engagement in the brain over time, a key requirement for correlating systemic dose with therapeutic effect [1].

Structure-Based Drug Design and Crystallography Campaigns

The co-crystal structures of this class with human JNK3 (PDB 7KSI, resolved at 1.84 Å) provide precise atomic-level details of the thiophen-3-yl and o-tolyl groups' interactions with hydrophobic pockets I and II [2]. This enables the use of CAS 2034253-27-3 as a reference tool for computational chemistry and fragment-based design studies aiming to optimize hinge-binding interactions [2].

Functional Selectivity Profiling in Primary Neuron Cultures

The absence of cytotoxicity against SHSY5Y cells at 10 µM, combined with potent inhibition of downstream c-Jun phosphorylation, makes this compound a safe and effective agent for chronic treatment studies in primary neuronal cultures [1]. This is critical for replicating disease-relevant conditions where cellular health must be maintained for weeks.

Quote Request

Request a Quote for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.